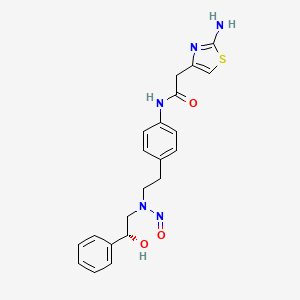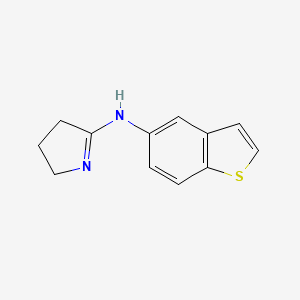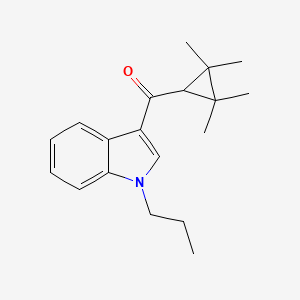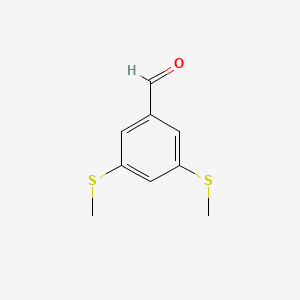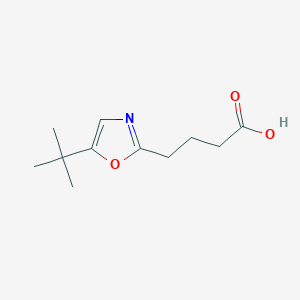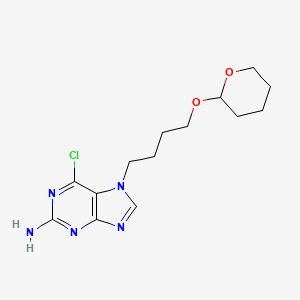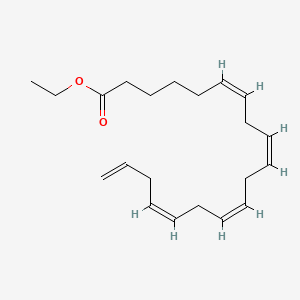
Ethyl (6Z,9Z,12Z,15Z)-nonadeca-6,9,12,15,18-pentaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate is an organic compound belonging to the class of ethyl esters It is characterized by the presence of multiple conjugated double bonds, making it a polyunsaturated fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate typically involves the esterification of the corresponding nonadecapentaenoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated ethyl nonadecanoate.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties, which may be beneficial in treating various diseases.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants and coatings.
Mechanism of Action
The mechanism of action of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites that modulate inflammatory and oxidative pathways.
Comparison with Similar Compounds
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate can be compared with other polyunsaturated fatty acid esters such as:
Ethyl (6Z,9Z,12Z,15Z)-octadecatetraenoate: Similar in structure but with one fewer double bond and a shorter carbon chain.
Ethyl (6Z,9Z,12Z,15Z,18Z)-heneicosapentaenoate: Similar in structure but with a longer carbon chain.
The uniqueness of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate lies in its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
ethyl (6Z,9Z,12Z,15Z)-nonadeca-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3,6-7,9-10,12-13,15-16H,1,4-5,8,11,14,17-20H2,2H3/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
MNEABVRKPLSTFK-DOFZRALJSA-N |
Isomeric SMILES |
CCOC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC=C |
Canonical SMILES |
CCOC(=O)CCCCC=CCC=CCC=CCC=CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


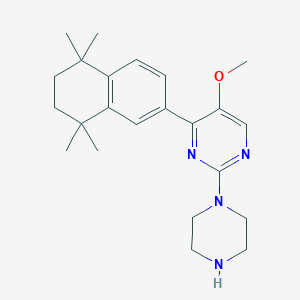
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
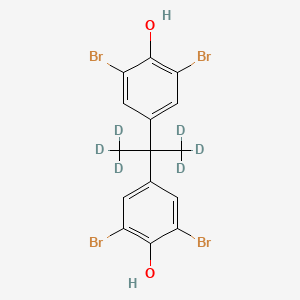
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

